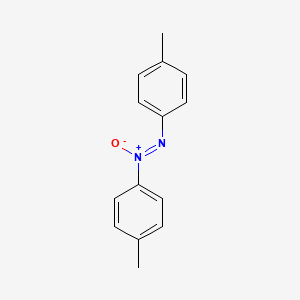

Diazene, bis(4-methylphenyl)-, 1-oxide

Description

Contextualization within Diazene (B1210634) and Azoxy Compound Classes

Diazene, bis(4-methylphenyl)-, 1-oxide belongs to two key classes of nitrogen-containing compounds: diazenes and azoxy compounds. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). wikipedia.org When this diazene functional group is further oxidized to include an oxygen atom on one of the nitrogen atoms, it forms an azoxy group (-N=N⁺(O⁻)-), defining the class of azoxy compounds. wikipedia.org

The subject of this article, with its two 4-methylphenyl (p-tolyl) groups attached to the azoxy core, is a symmetrical aromatic azoxy compound. The presence of the N-oxide functionality introduces a significant dipole moment and alters the electronic properties of the molecule compared to its corresponding azo compound, 4,4'-dimethylazobenzene (B1265379). nih.gov This N-oxide group is a key feature that dictates much of the compound's reactivity and has been a central point of interest in its study.

Historical Development of Azoxyarene Research

The study of azoxy compounds dates back to the 19th century, with the discovery of azoxybenzene (B3421426). nih.gov Early research focused on the synthesis and basic characterization of these colorful compounds. A pivotal moment in the history of azoxyarene research was the discovery of the Wallach rearrangement in 1880 by Otto Wallach. nih.gov This acid-catalyzed reaction, which converts an azoxybenzene into a hydroxyazobenzene, became a cornerstone of azoxyarene chemistry and spurred extensive mechanistic investigations that continue to this day. wikipedia.orgnih.gov Over the decades, research has expanded to include a wide array of substituted azoxyarenes, including this compound, to understand the influence of substituents on their properties and reactivity.

Significance of Aromatic Azoxy N-Oxides in Organic Chemistry

Aromatic azoxy N-oxides are more than mere chemical curiosities; they hold considerable significance in organic chemistry. The N-oxide group, being a strong dipole, influences the physical properties of the molecule, such as melting point and solubility. nih.gov Chemically, the N-oxide functionality can act as an internal oxidizing agent and can direct the regioselectivity of electrophilic substitution reactions on the aromatic rings. wikipedia.org

Furthermore, the N-oxide group is a key player in the characteristic reactions of azoxyarenes, most notably the Wallach rearrangement, where it is ultimately replaced by a hydroxyl group. wikipedia.org The study of aromatic N-oxides has also contributed to the broader understanding of N-oxide chemistry, which is relevant in various fields, including medicinal chemistry and materials science. acs.org For instance, the N-oxide moiety can be found in various biologically active molecules and can influence their pharmacokinetic and pharmacodynamic properties. acs.org

Overview of Research Trajectories for this compound

Research concerning this compound has generally followed three main trajectories:

A significant portion of the research on this compound has been dedicated to understanding its fundamental chemical and physical properties. This includes its synthesis, purification, and characterization using various spectroscopic techniques. The primary synthetic routes involve the oxidation of the corresponding azo compound, 4,4'-dimethylazobenzene, or the reduction of p-nitrotoluene under specific conditions. cdnsciencepub.comstackexchange.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.28 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 70-72 °C |

Note: Data may vary slightly depending on the source and purity.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Data |

| ¹H NMR | Signals corresponding to aromatic protons and methyl protons. |

| ¹³C NMR | Signals for aromatic carbons, methyl carbons, and carbons attached to the azoxy group. |

| IR Spectroscopy | Characteristic bands for N=N and N-O stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Note: Specific chemical shifts and vibrational frequencies can be found in specialized chemical databases and literature.

While not as extensively explored as some other reagents, the synthetic utility of this compound and related azoxyarenes has been a subject of interest. Their primary synthetic application lies in their conversion to other functionalized azo compounds. The Wallach rearrangement, for example, provides a route to hydroxy-substituted azo dyes, which have applications in the dye and pigment industry. nih.gov

The most significant area of research involving this compound has been in the elucidation of reaction mechanisms, particularly the Wallach rearrangement. The symmetrical nature of this molecule simplifies the product analysis and allows for a clearer understanding of the intricate steps involved in this acid-catalyzed transformation. Studies have focused on the kinetics, intermediates, and the role of the acid catalyst in the rearrangement of this compound to the corresponding hydroxyazobenzene. wikipedia.org These investigations have contributed to the general mechanistic understanding of this important named reaction in organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-(4-methylphenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-3-7-13(8-4-11)15-16(17)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCOJRCIBWCATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-98-6 | |

| Record name | 4,4'-AZOXYTOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diazene, Bis 4 Methylphenyl , 1 Oxide

Classical Approaches to Azoxybenzene (B3421426) Synthesis

Traditional methods for synthesizing azoxyarenes like 4,4'-azoxytoluene typically involve oxidation or reduction of suitable precursors.

The oxidation of primary aromatic amines is a direct route to symmetrical azoxyarenes. For the target compound, this involves the oxidation of p-toluidine (B81030) (4-methylaniline). Various oxidizing agents and catalytic systems can be employed for this transformation. One studied method involves the use of hydrogen peroxide as the oxidant in the presence of a heterogeneous catalyst.

Recent research has demonstrated the oxidation of p-toluidine using hydrogen peroxide with a catalyst composed of magnetite nanoparticles supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite. nih.gov In this system, 4,4'-dimethylazoxybenzene is formed as a minor product, with the major product being 4,4'-dimethylazobenzene (B1265379). nih.gov The reaction proceeds through the formation of a nitroso intermediate, which then couples with another molecule of p-toluidine. nih.gov While the uncatalyzed reaction with hydrogen peroxide is very slow and only yields the azoxy compound, the M/NTS catalyst significantly accelerates the reaction, favoring the formation of the azo compound. nih.gov

| Reactant | Oxidant | Catalyst | Major Product | Minor Product |

|---|---|---|---|---|

| p-Toluidine | Hydrogen Peroxide (H₂O₂) | Magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) | 4,4'-Dimethylazobenzene (~85–95%) | Diazene (B1210634), bis(4-methylphenyl)-, 1-oxide (~5–15%) |

| p-Toluidine | Hydrogen Peroxide (H₂O₂) | None | No significant reaction (slow formation of azoxy compound only) |

The reduction of nitroaromatic compounds is a widely used and effective method for the synthesis of azoxyarenes. The synthesis of Diazene, bis(4-methylphenyl)-, 1-oxide via this route starts from 4-nitrotoluene. The reaction is a reductive coupling process where the nitro group is partially reduced, and two molecules of the starting material couple to form the azoxy linkage. The key challenge is to control the reduction to stop at the azoxy stage, preventing further reduction to azo or amino compounds.

Various reagents and catalytic systems have been developed to achieve this selectivity. These often involve metals or metal salts as reducing agents or catalysts. For instance, the reductive coupling of nitrobenzene (B124822) to azoxybenzene can be achieved in the gas phase at elevated temperatures using a heterogeneous redox catalyst containing metals such as bismuth, vanadium, iron, copper, or tungsten. google.com This process can be adapted for substituted nitroarenes like 4-nitrotoluene.

| Starting Material | Reducing System/Catalyst | Key Features |

|---|---|---|

| 4-Nitrotoluene | Heterogeneous Redox Catalysts (e.g., containing Bi, V, Fe, Cu, W) | Gas-phase reaction at elevated temperatures. google.com |

| Nitroarenes | MoO₂Cl₂(dmf)₂ / 2,2′-bipyridine | Catalyzes reductive amination of boronic acids with nitro compounds. nih.gov |

| Nitroarenes | Cu(OAc)₂ | Catalyzes conversion with boronic acids to diarylamines under mild conditions. nih.gov |

The Meerwein arylation is a well-established organic reaction that involves the addition of an aryl radical, generated from an aryl diazonium salt, to an electron-poor alkene. wikipedia.orgthermofisher.com The reaction is typically catalyzed by copper salts and results in the formation of a new carbon-carbon bond. wikipedia.orgnumberanalytics.comthermofisher.com The fundamental mechanism involves the generation of an aryl radical, which then attacks the double bond of the alkene. numberanalytics.com

Despite the involvement of aryl diazonium salts, which are common precursors in azo chemistry, the Meerwein arylation is not a standard or direct method for the synthesis of azoxy compounds like this compound. The reaction's primary application is in arylation, the formation of C-C bonds, rather than the construction of the N-N-O linkage of the azoxy functional group. researchgate.netnih.gov Some variations of the Meerwein reaction can lead to the formation of azo compounds as byproducts under specific conditions where the radical intermediate is trapped by another diazonium salt molecule, but this is not a general or efficient route for azoxyarene synthesis. thieme-connect.com

Advanced Synthetic Strategies

Modern synthetic methods aim to improve upon classical approaches by utilizing more environmentally benign reagents, milder reaction conditions, and novel catalytic systems to enhance yield and selectivity.

A significant advancement in the synthesis of azoxy compounds is the use of green or eco-friendly reducing agents. Glucose, a renewable and inexpensive monosaccharide, has been successfully employed for the reduction of nitroarenes to azoxyarenes. This method avoids the use of harsh reducing agents or heavy metals.

The reaction is typically carried out in an alkaline aqueous or mixed aqueous-organic medium. For example, the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was achieved by reducing the corresponding nitro compound with glucose in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) at 50 °C. This approach provides a simple, efficient, and environmentally friendly route to azoxy compounds.

| Starting Material | Reductant | Solvent/Base | Temperature | Product |

|---|---|---|---|---|

| 2-(4-nitrophenyl)-1,3-dioxolane | Glucose | Ethanol / 30% aq. NaOH | 50 °C | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide |

Transition metal catalysis offers powerful tools for the formation of complex organic molecules, including azoxyarenes. These methods often provide high selectivity and functional group tolerance under mild conditions.

One advanced strategy involves the catalytic selective oxidative coupling of secondary N-alkylanilines to afford azoxyarenes using a tungsten catalyst. acs.org While this specific example uses secondary amines, it represents a novel metal-catalyzed approach to forming the azoxy linkage.

Another relevant method is the copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines with nitrosoarenes to produce unsymmetrical azoxyarenes. researchgate.net This highlights the utility of copper catalysts in facilitating the N-N bond formation central to the azoxy structure. For symmetrical compounds like 4,4'-azoxytoluene, related strategies involving the oxidative coupling of a single aniline (B41778) precursor are of significant interest. Palladium-catalyzed cross-coupling reactions have also been developed, though many focus on the synthesis of azoarenes, which can be potential precursors to azoxyarenes. nih.gov

| Reaction Type | Catalyst | Reactants | Product Type |

|---|---|---|---|

| Selective Oxidative Coupling | Tungsten-based | Secondary N-alkylanilines | Azoxyarenes acs.org |

| Aerobic Oxidative Dehydrogenative Coupling | Copper-based | Anilines and Nitrosoarenes | Unsymmetrical Azoxyarenes researchgate.net |

| Cross-Coupling | Palladium-based | Diazenyl-anion equivalents and (Hetero)aryl halides | Non-symmetric Azoarenes nih.gov |

Diazene-Directed Modular Synthesis Techniques

Diazene-directed modular synthesis represents a sophisticated strategy where the diazene functional group is employed to guide the assembly of complex molecular architectures. In this approach, aryl-alkyl diazenes can serve as reactive monomers that are iteratively combined to construct larger molecules with precise stereochemical control. mit.edu This methodology has proven effective in the total synthesis of complex natural products, such as various heterodimeric alkaloids, by enabling a controlled, fragment-based assembly. nih.gov

The core principle involves using the diazene moiety to direct the coupling of molecular fragments, followed by a subsequent fragmentation or removal of the diazene group to yield the final product. nih.gov This strategy allows for a modular and convergent synthesis, where different building blocks can be systematically introduced to create a diverse range of complex structures. mit.edu The advantages of this technique include high efficiency and exceptional control over stereochemistry at multiple centers. mit.edu

While diazene-directed synthesis is a powerful tool for constructing intricate molecules like oligocyclotryptamines, its application for the direct synthesis of relatively simple, symmetrical azoxyarenes such as this compound is not prominently documented in the scientific literature. The synthesis of 4,4'-azoxytoluene typically follows more classical routes, such as the oxidation of the corresponding aniline or azo compound, or the reductive coupling of the appropriate nitroaromatic compound.

Regio- and Stereoselective Synthesis

The synthesis of azoxyarenes requires careful control over the placement of the N-oxide group and the stereochemistry of the diazene bond to achieve the desired isomer.

The issue of N-oxide positionality, or regioselectivity, is a critical consideration in the synthesis of unsymmetrical azoxyarenes, where two different aryl groups are attached to the diazene core (Ar¹-N=N(O)-Ar² vs. Ar¹-N(O)=N-Ar²). The specific placement of the oxygen atom is influenced by factors such as the electronic properties of the aryl substituents and the chosen synthetic route.

However, for a symmetrical azoxyarene like this compound, the concept of N-oxide positional isomerism does not apply. As both aryl groups are identical (4-methylphenyl), there is only one possible structure for the resulting N-oxide. Traditional synthetic methods for this compound, such as the oxidation of 4,4'-ditolyl-diazene (4,4'-azotoluene) or the reductive condensation of 1-methyl-4-nitrobenzene, yield a single, unambiguous product without positional isomers.

General synthetic strategies for azoxybenzenes, such as the oxidation of anilines, can be controlled to selectively yield azoxybenzenes over other products like nitrobenzenes by carefully selecting the reaction conditions, particularly the base employed. nih.gov

Azoxyarenes, including this compound, can exist as geometric isomers due to the restricted rotation around the N=N double bond. These isomers are designated as cis (Z) or trans (E), with the trans isomer generally being the more thermodynamically stable form.

The stereochemical outcome can be influenced by photochemical means. Direct irradiation of a solution of trans-azoxybenzene with light of an appropriate wavelength can induce isomerization to the cis form. oup.comoup.com This photochemical process often occurs from an excited singlet state and can compete with other photochemical reactions, such as rearrangement to hydroxyazobenzene. oup.comoup.com The reverse cis-to-trans isomerization can occur thermally in the dark or be driven by light. researchgate.net

It is important to note that the photochemical reactivity can be highly dependent on the substituents present on the aromatic rings. For instance, azoxybenzenes bearing strong electron-donating (dimethylamino) or electron-withdrawing (nitro) groups have been observed to be photochemically unreactive, undergoing neither rearrangement nor cis-trans isomerization upon irradiation. oup.comoup.com The specific photochemical behavior of the 4-methylphenyl derivative follows the general principles of azoxyarene photoisomerization.

Table 1: Stereoisomerism in Azoxyarenes

| Property | Description | Influencing Factors | Reference |

| Isomer Types | trans (E) and cis (Z) geometric isomers. | Restricted rotation about the N=N bond. | oup.comresearchgate.net |

| Relative Stability | The trans isomer is generally more thermodynamically stable. | Steric hindrance between the aryl groups is minimized in the trans configuration. | oup.com |

| Interconversion | trans → cis isomerization can be induced by direct irradiation with UV light. | Absorption of photons promotes the molecule to an excited state from which isomerization can occur. | oup.comcapes.gov.br |

| cis → trans isomerization can occur thermally or photochemically. | The thermal process is a relaxation to the more stable isomeric form. | researchgate.net | |

| Substituent Effects | Certain substituents (e.g., -NO₂, -N(CH₃)₂) can render the azoxybenzene core photochemically inert. | The substituent can alter the nature of the excited state, preventing isomerization. | oup.comoup.com |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from a reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities. Common methods include recrystallization and column chromatography.

Recrystallization: This is a primary technique for purifying solid organic compounds. mnstate.edu The principle relies on the difference in solubility of the compound in a given solvent at high and low temperatures. libretexts.org For azoxyarenes, ethanol is often an effective recrystallization solvent. mdpi.com The general procedure involves dissolving the crude product in a minimum amount of hot solvent to form a saturated solution. Any insoluble impurities are removed by hot gravity filtration. The solution is then allowed to cool slowly, causing the pure compound to crystallize while the more soluble impurities remain in the mother liquor. tifr.res.in The purified crystals are then collected by vacuum filtration. mnstate.edu

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. For the purification of azoxybenzenes, flash column chromatography is frequently employed. nih.gov A typical stationary phase is silica (B1680970) gel, and the mobile phase (eluent) is often a mixture of nonpolar and polar solvents, such as ethyl acetate (B1210297) in hexanes. nih.gov The crude mixture is loaded onto the top of the column, and the eluent is passed through. Components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions.

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.com By spotting the reaction mixture on a TLC plate and developing it in various solvents, the separation of the desired product from starting materials and byproducts can be visualized.

Table 2: Common Purification Techniques

| Technique | Principle | Typical Conditions for Azoxyarenes | Purpose | Reference |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Solvent: Ethanol (EtOH) or EtOH/EtOAc mixtures. | Removal of soluble and insoluble impurities from a solid product. | mnstate.edumdpi.com |

| Flash Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Stationary Phase: Silica GelMobile Phase: Ethyl acetate/Hexane mixtures. | Separation of the target compound from byproducts and unreacted starting materials. | nih.govrsc.org |

| Thin-Layer Chromatography (TLC) | Analytical separation on a small scale to assess purity and optimize column conditions. | Stationary Phase: Silica GelMobile Phase: Hexane/EtOAc (e.g., 8:4). | Reaction monitoring; determination of eluent for column chromatography. | mdpi.com |

| Filtration | Mechanical separation of a solid from a liquid. | Vacuum filtration using a Büchner funnel to collect crystals; hot gravity filtration to remove insoluble impurities. | Isolation of crystallized product; removal of solid impurities. | libretexts.orgtifr.res.in |

Reaction Mechanisms and Reactivity of Diazene, Bis 4 Methylphenyl , 1 Oxide

Oxidative Reactions

Oxidative processes involving Diazene (B1210634), bis(4-methylphenyl)-, 1-oxide and related structures can proceed through various mechanisms, influencing the core azoxy functionality and its substituents.

Mechanism of N-Oxidation and Azoxy Group Formation

The formation of the azoxy group in diaryl diazene oxides is typically achieved through the oxidation of the corresponding aromatic amines or azo compounds. A primary pathway for the formation of compounds like Diazene, bis(4-methylphenyl)-, 1-oxide involves the oxidation of 4-methylaniline. This process does not occur in a single step but proceeds through several key intermediates.

The initial oxidation of the aromatic amine (Ar-NH₂) can lead to the formation of a hydroxylamine (B1172632) (Ar-NHOH) and a nitroso (Ar-N=O) species. The azoxy compound is then formed through the condensation of these two intermediates. cdnsciencepub.com The mechanism involves a nucleophilic attack by the hydroxylamine on the nitroso compound, followed by a dehydration step to yield the final N=N→O linkage. wikipedia.org Computational studies suggest this condensation has a calculated energy barrier of approximately 15.7 kcal mol⁻¹ and is a significantly exothermic process. wikipedia.org

Alternatively, direct oxidation of the corresponding azo compound, Diazene, bis(4-methylphenyl)-, can also yield the azoxy derivative. researchgate.netoup.com This N-oxidation is a common metabolic pathway for azo compounds in biological systems, often catalyzed by microsomal enzymes in the liver. capes.gov.br

Table 1: Key Intermediates in Azoxy Group Formation from Aromatic Amines

| Intermediate | Chemical Formula (for 4-methylphenyl derivative) | Role |

|---|---|---|

| 4-Methylaniline | C₇H₉N | Starting Precursor |

| N-(4-methylphenyl)hydroxylamine | C₇H₉NO | Condensation Partner |

| 4-Methylnitrosobenzene | C₇H₇NO | Condensation Partner |

Oxidation of Substituted Diazene-1-oxides (e.g., Benzylic vs. C-Azo Bond Breaking)

Further oxidation of substituted diaryl diazenes can lead to different reaction pathways, notably competing between substitution at the benzylic position of the methyl group and the cleavage of the C-Azo bond. The specific outcome is highly dependent on the electronic nature of the substituents on the phenyl rings.

Research on the oxidation of 1-phenyl-2-(4-methylphenyl)diazenes has shown that a single-electron transfer (SET) is often the initial step, generating a radical cation intermediate. cdnsciencepub.comrsc.org The subsequent reaction pathway is dictated by the stability and reactivity of this intermediate.

Benzylic Substitution : If the substituents on the phenyl rings are electron-donating (e.g., methoxy (B1213986) or dimethylamino groups), the oxidation potential of the diazene is lowered. cdnsciencepub.com This facilitates the formation of a cation with benzylic character after the initial SET and subsequent proton/electron transfer. This benzylic cation can then react with nucleophiles present in the reaction mixture, leading to di- and triarylmethane derivatives. cdnsciencepub.comrsc.org

C-Azo Bond Breaking : In cases where benzylic substitution is less favored, the oxidation can lead to the cleavage of the carbon-azo bond, resulting in fragmentation of the molecule. cdnsciencepub.com

This dichotomy is illustrated by the differing reactivity of diazenes with different substituents. For instance, the oxidation of a diazene with a 4'-dimethylamino substituent primarily results in benzylic substitution, whereas a less electron-rich analogue may favor C-azo bond breaking. cdnsciencepub.com

Reduction Reactions

The azoxy group is an intermediate in the reduction pathway of nitroaromatics to amines, and its reactivity can be controlled to selectively yield different products.

Selective Reduction of the Azoxy Functionality

The azoxy group in this compound can be selectively reduced. Depending on the reaction conditions and the reducing agent employed, the reduction can be stopped at the corresponding azo compound, Diazene, bis(4-methylphenyl)-, or can proceed further to the hydrazine, and ultimately to the cleavage of the N-N bond to yield the amine, 4-methylaniline.

Catalytic hydrogenation is a common method for this transformation. The complete reduction of a nitroaromatic to an amine requires three equivalents of hydrogen and proceeds sequentially through nitroso, hydroxylamine, azoxy, and azo intermediates. By carefully controlling the reaction conditions (catalyst, pressure, temperature), it is possible to isolate the intermediate azoxy or azo compounds.

Mechanisms of Nitro Group Reduction in Precursors

The most prevalent method for synthesizing azoxybenzenes is the partial reduction of the corresponding nitro compounds. researchgate.netoup.com The synthesis of this compound would begin with 4-methylnitrobenzene (p-nitrotoluene).

The reduction mechanism involves a series of steps. The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), which is then further reduced to a hydroxylamine (Ar-NHOH). As described in section 3.1.1, these two intermediates, nitrosobenzene (B162901) and phenylhydroxylamine, can undergo a condensation reaction under the reaction conditions to form the azoxy linkage (Ar-N(O)=N-Ar).

The selectivity of this reaction is a significant challenge, as over-reduction can lead to the formation of azo compounds or amines. oup.com A variety of reducing systems have been developed to selectively produce azoxy compounds in high yields.

Table 2: Selected Reagents for the Reduction of Nitroarenes to Azoxyarenes

| Reducing System | Conditions | Notes | Reference |

|---|---|---|---|

| Glucose / NaOH | Water-ethanol, 50°C | An eco-friendly method that provides high yields of the azoxy compound. | oup.com |

| Ag-Cu Alloy Nanoparticles | Visible light irradiation | A photocatalytic process offering high selectivity under mild conditions. | |

| Bismuth Porphyrin MOF / NaBH₄ | Visible light irradiation, Room Temp | A photocatalytic system where selectivity can be switched by controlling reaction time. |

Rearrangement Reactions

Aromatic azoxy compounds like this compound are known to undergo characteristic rearrangement reactions, most notably under acidic or photochemical conditions.

The most well-known of these is the Wallach rearrangement , which occurs when an aromatic azoxy compound is treated with a strong acid, such as sulfuric acid. researchgate.net The reaction converts the azoxybenzene (B3421426) into a hydroxy-substituted azobenzene (B91143). For a symmetrically substituted compound like this compound, the product would be 2-hydroxy-4,4'-dimethylazobenzene.

The mechanism of the Wallach rearrangement is complex and has been the subject of extensive study. It is understood to involve the diprotonation of the azoxy oxygen atom, followed by the elimination of water to form a dicationic intermediate. researchgate.net This highly electrophilic intermediate is then attacked by a nucleophile (such as HSO₄⁻ or H₂O), leading to a nucleophilic aromatic substitution. Subsequent hydrolysis and deprotonation yield the final p-hydroxyazobenzene product. researchgate.net Isotopic labeling experiments have confirmed that the oxygen atom in the final hydroxyl group comes from the solvent, not from the original azoxy group. researchgate.net

In addition to acid-catalyzed rearrangements, aromatic azoxy compounds can also undergo photochemical rearrangement . Upon direct irradiation with UV light, trans-azoxybenzene can isomerize to the cis-isomer and also rearrange to form 2-hydroxyazobenzene. capes.gov.brcdnsciencepub.com This reaction is thought to proceed through an excited singlet state and involves the substitution of an oxygen atom at the ortho ring carbon. wikipedia.org The efficiency of this photorearrangement can be influenced by the polarity of the solvent. wikipedia.org

Wallach Rearrangement and Related Transformations

The Wallach rearrangement is a classic acid-catalyzed transformation of azoxybenzenes into hydroxyazobenzenes. For this compound, this reaction proceeds under strong acid conditions, such as in concentrated sulfuric acid, to yield 4-hydroxy-4',4''-dimethylazobenzene.

The mechanism is understood to involve a sequence of protonation and dehydration steps. researchgate.net Kinetic studies on azoxybenzene have shown that the reaction rate increases with acid concentration beyond the point of monoprotonation, indicating the involvement of a second proton in the rate-determining step. researchgate.net The accepted mechanism proceeds as follows:

Double Protonation: The oxygen atom of the azoxy group is protonated twice by the strong acid. The second protonation is typically the rate-determining step due to the difficulty of adding a proton adjacent to an existing positive charge. researchgate.net

Water Elimination: The diprotonated intermediate eliminates a molecule of water, forming a highly reactive, dicationic species with a unique R-N⁺=N⁺-R structure. researchgate.net This type of intermediate has been observed via proton NMR at low temperatures in superacid systems. researchgate.net

Nucleophilic Attack: A nucleophile, typically water or the bisulfate anion (HSO₄⁻) from the sulfuric acid, attacks one of the para-positions of the phenyl rings. researchgate.net Isotopic labeling experiments have confirmed that the oxygen atom in the final hydroxyl group comes from the solvent, not from the original azoxy group.

Deprotonation: The intermediate undergoes deprotonation to restore aromaticity and form the final product, 4-hydroxy-4',4''-dimethylazobenzene.

This rearrangement is a significant pathway for the functionalization of the aromatic rings in azoxy compounds.

Photorearrangements and Thermal Rearrangements

When subjected to ultraviolet (UV) irradiation, this compound can undergo photorearrangements, which are mechanistically distinct from the acid-catalyzed Wallach rearrangement. The primary product of the photorearrangement of azoxybenzenes is typically the ortho-hydroxyazo compound.

Evidence suggests that the photo-Wallach rearrangement may proceed through a cyclic intermediate. nih.gov For instance, the irradiation of 2,2'-azoxytoluene at low temperatures resulted in an absorption spectrum indicative of a new intermediate, which was proposed to be a dimethyl analog of an oxadiazole-like species. nih.gov Another proposed pathway involves the fragmentation of an intermediate into a diazonium ion, which then recombines to form the product. archive.org This was supported by experiments where photolysis in the presence of trapping agents like 2-naphthol (B1666908) led to the formation of coupled azonaphthol products. archive.org

Purely thermal rearrangements of this compound, in the absence of catalysts or light, are not commonly observed. The compound is relatively stable to heat but will decompose at high temperatures rather than rearranging into a defined isomeric product.

N-N Bond Cleavage and Formation Processes

Homolytic and Heterolytic Cleavage Pathways

The N-N bond is central to the structure of this compound, and its cleavage represents a significant chemical transformation. This cleavage can occur through two primary pathways: homolytic and heterolytic fission.

Homolytic Cleavage: This process involves the symmetrical breaking of the N-N bond, where each nitrogen atom retains one of the bonding electrons, resulting in the formation of two nitrogen-centered radicals. libretexts.orguni-siegen.de This pathway typically requires a significant input of energy, such as high temperatures or high-energy photons (photolysis). The resulting 4-methylphenylnitrene oxide and 4-methylphenylnitrene radicals would be highly reactive intermediates.

Heterolytic Cleavage: In this pathway, the bond breaks asymmetrically, with one nitrogen atom retaining both electrons to form an anion, while the other becomes a cation. youtube.com This process is generally facilitated in polar solvents and can be promoted by reagents that stabilize the resulting ionic species.

While theoretically possible, N-N bond cleavage in stable aromatic azoxy compounds is not facile and usually occurs under forcing conditions or through specific chemical or photochemical activation. nih.gov

Mechanisms of Dinuclear Species Formation

The azoxy functional group possesses lone pairs of electrons on both the oxygen and nitrogen atoms, making it a potential ligand for coordination to metal centers. While azobenzene (the deoxygenated analogue) is well-known to act as a bridging ligand to form dinuclear organometallic complexes, the coordination chemistry of azoxybenzenes is less explored. researchgate.netorganic-chemistry.org

A plausible mechanism for the formation of a dinuclear species involving this compound would involve the azoxy group acting as a bridging ligand between two metal centers. The two nitrogen atoms or a combination of a nitrogen and the oxygen atom could coordinate to different metal ions. Upon reduction, the azoxy group can be converted to a dianionic hydrazido(2-) ligand, which is known to bridge metal centers effectively. organic-chemistry.org The formation of such complexes would likely proceed through the stepwise coordination of the metal ions to the ligand. Kinetic studies on the formation of other dinuclear complexes have shown that the coordination of the first metal ion can significantly influence the rate of binding for the second metal ion. umb.edu

Electron Transfer Processes in Azoxy Systems

Azoxybenzenes, including this compound, are redox-active molecules capable of participating in electron transfer processes. acs.orglibretexts.org The electrochemical behavior of these systems has been investigated, revealing distinct redox properties.

Cyclic voltammetry studies show that azoxybenzenes can undergo a reversible one-electron oxidation to form a radical cation. acs.org The stability of this radical cation is a key factor in the material's potential use in applications like energy storage. However, these radical cations often exhibit limited stability, leading to capacity decay during repeated electrochemical cycling. acs.orglibretexts.org

The redox potentials of azoxybenzenes are sensitive to the electronic nature of the substituents on the aromatic rings. Electron-donating groups, such as the methyl groups in this compound, are expected to lower the oxidation potential compared to unsubstituted azoxybenzene, making the compound easier to oxidize. This relationship is often correlated with Hammett parameters for substituted aromatic systems. acs.org

| Compound Type | Redox Process | Key Intermediate | Influencing Factors |

|---|---|---|---|

| Azoxybenzenes (AOBs) | 1 e⁻ Oxidation | Radical Cation (AOB⁺) | Solvent, Electrolyte, Substituents |

| Azoxybenzenes (AOBs) | 1 e⁻ Reduction | Radical Anion (AOB⁻) | Solvent, Electrolyte, Substituents |

Reactivity with Specific Reagents and Catalysts (e.g., Organometallic Complexes)

The reactivity of this compound with specific reagents is dictated by the functional groups present: the azoxy core and the two p-tolyl aromatic rings.

The primary reaction of the azoxy group is reduction. This can be achieved with various reducing agents. Catalytic reduction, often employing organometallic catalysts based on metals like palladium, platinum, or nickel, can reduce the azoxy group to the corresponding azo compound (Diazene, bis(4-methylphenyl)-) and further to the hydrazo compound or all the way to the corresponding anilines (4-methylaniline). The catalytic cycle for such reductions typically involves oxidative addition of H₂ to the metal center, followed by transfer of hydrogen to the substrate coordinated to the metal.

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution. The azoxy group is deactivating and directs incoming electrophiles to the meta position relative to the nitrogen attachment. However, the activating, ortho-, para-directing methyl groups on each ring will have a stronger influence. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is expected to occur at the positions ortho to the methyl groups. Organometallic complexes can be used to catalyze such substitution reactions.

Direct reactions with nucleophilic organometallic reagents like Grignard or organolithium reagents are less common but could potentially target the N=N double bond through nucleophilic addition, especially if the aromatic rings bear strong electron-withdrawing groups. youtube.com

Advanced Spectroscopic and Structural Characterization of Diazene, Bis 4 Methylphenyl , 1 Oxide

X-ray Crystallography for Solid-State Structural Elucidation

The analogue crystallizes in a monoclinic system with the space group P2₁/c. mdpi.com The central azoxy bridge connects two substituted phenyl rings. The analysis of this related structure reveals key architectural features that are expected to be conserved in p,p'-azoxytoluene, such as the planarity of the azoxybenzene (B3421426) core and the specific geometry of the N=N(O) group. Intermolecular interactions, including C-H⋯O contacts and potential π-π stacking, are crucial in dictating the crystal packing. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈N₂O₅ |

| Formula Weight | 342.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5333(7) |

| b (Å) | 21.946(4) |

| c (Å) | 15.968(3) |

| β (°) | 95.627(4) |

| Volume (ų) | 1581.0(4) |

| Z | 4 |

| Temperature (K) | 120 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the electronic environment of each nucleus. For the analogue 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, ¹H NMR in CDCl₃ shows complex multiplets for the aromatic protons between δ 7.57 and 8.33 ppm. mdpi.com The dioxolane group protons appear as a multiplet between δ 4.02-4.17 ppm and two singlets at δ 5.86 and 5.89 ppm. mdpi.com

The ¹³C NMR spectrum of the analogue shows aromatic carbon signals in the range of δ 122.4–148.7 ppm. mdpi.com The carbons of the dioxolane group are observed at δ 65.35, 65.40 (CH₂), 102.7, and 103.2 (CH) ppm. mdpi.com

For the target molecule, Diazene (B1210634), bis(4-methylphenyl)-, 1-oxide, the aromatic protons would be expected to appear as two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl (p-tolyl) protons would exhibit a characteristic singlet peak, likely around δ 2.4 ppm. In the ¹³C NMR spectrum, one would expect to see signals for the methyl carbons around δ 20-25 ppm, along with four distinct aromatic carbon signals due to the symmetry of the p-substituted rings.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.29–8.33 (m, 2H) | Aromatic CH |

| 8.16–8.20 (m, 2H) | Aromatic CH | |

| 7.57–7.63 (m, 4H) | Aromatic CH | |

| 4.02–4.17 (m, 8H), 5.86 (s, 1H), 5.89 (s, 1H) | Dioxolane CH₂, CH | |

| ¹³C NMR | 148.7, 144.5, 141.8, 139.3 | Aromatic Quaternary C |

| 127.0, 126.8, 125.6, 122.4 | Aromatic CH | |

| 103.2, 102.7 | Dioxolane CH | |

| 65.40, 65.35 | Dioxolane CH₂ |

Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are indispensable for unambiguous assignment of ¹H and ¹³C signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment on Diazene, bis(4-methylphenyl)-, 1-oxide would show correlations between adjacent protons. This would be particularly useful to confirm the coupling between the ortho and meta protons on the p-substituted phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. mdpi.com

IR spectroscopy of the analogue 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide shows characteristic absorption bands. mdpi.com Key vibrations include Csp²-H stretching (3130-3068 cm⁻¹), aromatic C=C stretching (1600, 1494 cm⁻¹), and, most importantly, the asymmetric and symmetric stretches of the N=N(O) group at 1467 cm⁻¹ and 1384 cm⁻¹, respectively. mdpi.com For this compound, similar bands would be expected, along with Csp³-H stretching and bending modes from the methyl groups.

Raman spectroscopy is a complementary technique. wikipedia.org According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. While the title compound is not centrosymmetric, the symmetric vibrations, such as the symmetric stretch of the azoxy group and the breathing mode of the aromatic rings, are expected to be particularly strong in the Raman spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3130, 3107, 3068 | Aromatic C-H Stretch (Csp²-H) |

| 1600, 1494 | Aromatic C=C Stretch |

| 1467 | Asymmetric N=N(O) Stretch |

| 1384 | Symmetric N=N(O) Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The azoxybenzene chromophore gives rise to characteristic absorption bands. Typically, symmetrically substituted azoxybenzenes exhibit two main absorption bands: a strong, high-energy band corresponding to the π→π* transition of the conjugated system, and a much weaker, lower-energy band associated with the n→π* transition involving the non-bonding electrons on the azoxy group. nist.govnist.gov

For this compound, the π→π* transition is expected to appear in the UV region, likely around 350 nm, while the weak n→π* transition would be found at longer wavelengths in the visible region.

Solvatochromism describes the change in the color of a solution, or more accurately, a shift in the UV-Vis absorption maximum, upon changing the solvent. This phenomenon provides insight into the difference in polarity between the ground and excited states of the molecule. researchgate.net

The electronic transitions of azoxybenzenes are sensitive to the solvent environment. Studies on related azobenzene (B91143) derivatives show that the position of the absorption bands can be influenced by solvent dipolarity/polarizability and hydrogen bonding capabilities. rsc.orgrsc.org

π→π Transition:* This transition often exhibits positive solvatochromism (a bathochromic or red shift) with increasing solvent polarity. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

n→π Transition:* This transition typically shows negative solvatochromism (a hypsochromic or blue shift) with increasing solvent polarity, especially in hydrogen-bond-donating solvents. This is because the non-bonding electrons are stabilized by the solvent molecules, which increases the energy required for the transition.

Analyzing these shifts using empirical solvent scales like the Kamlet-Taft or Catalán parameters can quantify the contribution of solvent acidity, basicity, and dipolarity to the observed spectral shifts. iku.edu.tr

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of "this compound," also known as 4,4'-azoxytoluene. This method provides detailed insights into the fragmentation patterns of the molecule upon ionization, which is essential for its structural confirmation.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The mass spectrum of trans-(4'-methyl-N,N,O)-azoxybenzene reveals a distinct fragmentation pathway.

The analysis of the fragmentation pattern helps in identifying the different structural components of the molecule. Key fragmentation pathways observed for similar azoxybenzene compounds often involve cleavages around the central azoxy group and within the substituted phenyl rings. While a detailed public spectrum for this compound is not widely available, data from related compounds and general fragmentation patterns of azoxybenzenes can provide an expected fragmentation scheme. The molecular ion peak would be expected at an m/z corresponding to its molecular weight (C14H14N2O).

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structure |

|---|---|---|

| 226 | [C14H14N2O]+• (Molecular Ion) | [CH3-C6H4-N(O)=N-C6H4-CH3]+• |

| 135 | [C7H7N2O]+ | [CH3-C6H4-NNO]+ |

| 120 | [C7H6NO]+ | [O=N-C6H4-CH3]+ |

| 119 | [C7H7N2]+ | [CH3-C6H4-N2]+ |

| 107 | [C7H7O]+ | [HO-C6H4-CH3]+• |

| 91 | [C7H7]+ | [CH3-C6H4]+ |

This table is based on common fragmentation patterns for aromatic azoxy compounds and is for illustrative purposes.

Other Advanced Spectroscopic Techniques for Excited State Dynamics

The study of the excited state dynamics of "this compound" and related azoxybenzene compounds utilizes advanced spectroscopic techniques like ultrafast transient absorption spectroscopy. researchgate.net These methods provide critical information on the photochemical processes that occur on femtosecond to picosecond timescales following photoexcitation. warwick.ac.ukyoutube.com

Transient absorption spectroscopy involves exciting a sample with a short "pump" pulse of light and then probing the changes in absorption with a second, time-delayed "probe" pulse. youtube.com This allows for the tracking of the formation and decay of transient species, such as excited electronic states and intermediates. researchgate.net For azoxybenzene derivatives, this technique is instrumental in understanding processes like E-Z isomerization, intersystem crossing, and internal conversion. researchgate.net

The initial excitation of the molecule populates a higher electronic state (e.g., S2 or S1). From this state, the molecule can undergo several relaxation pathways. The dynamics of these processes, such as the lifetime of the excited states and the quantum yields of different photoproducts, can be elucidated. warwick.ac.uk For instance, studies on similar bisazobenzene photoswitches have shown that the molecule can undergo ultrafast isomerization. researchgate.net The cooling of vibrationally hot molecules following internal conversion typically occurs on a timescale of around 10 picoseconds. researchgate.net

Femtosecond transient absorption spectroscopy can reveal the presence of ground state bleach (GSB), excited-state absorption (ESA), and stimulated emission (SE), which provide a detailed picture of the molecule's journey through different potential energy surfaces. youtube.commdpi.com While specific data for this compound is not extensively published, the behavior is expected to be analogous to other aromatic azoxy compounds, where the substituent groups can influence the lifetimes and pathways of the excited states. nih.gov

Table 2: Key Parameters in Excited State Dynamics Studies

| Parameter | Description | Typical Timescale | Spectroscopic Signature |

|---|---|---|---|

| Internal Conversion (IC) | Non-radiative transition between electronic states of the same multiplicity (e.g., S2 -> S1). | Femtoseconds (fs) to Picoseconds (ps) | Decay of higher excited-state absorption, rise of lower excited-state absorption or stimulated emission. |

| Vibrational Cooling | Dissipation of excess vibrational energy to the surrounding solvent. | Picoseconds (ps) | Spectral shifts and narrowing of transient absorption bands. researchgate.net |

| Intersystem Crossing (ISC) | Non-radiative transition between electronic states of different multiplicity (e.g., S1 -> T1). | Picoseconds (ps) to Nanoseconds (ns) | Decay of singlet excited-state signals and rise of triplet excited-state absorption. |

| Fluorescence | Radiative decay from the lowest singlet excited state (S1) to the ground state (S0). | Nanoseconds (ns) | Emission of light at a longer wavelength than the excitation. |

| Isomerization | Structural change between E and Z isomers. | Picoseconds (ps) to Nanoseconds (ns) | Changes in absorption spectra corresponding to the formation of the isomer. researchgate.net |

Theoretical and Computational Chemistry of Diazene, Bis 4 Methylphenyl , 1 Oxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is often employed to study the properties of organic molecules due to its favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A geometry optimization using DFT would determine the most stable three-dimensional structure of Diazene (B1210634), bis(4-methylphenyl)-, 1-oxide. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule with rotatable bonds, such as the bonds connecting the phenyl rings to the diazene core, a conformational analysis would be necessary. This would involve systematically rotating these bonds to identify various stable conformers and determine their relative energies to find the global minimum energy structure. However, specific published data detailing the optimized bond lengths, bond angles, and dihedral angles for this compound are not available.

Electronic Structure and Molecular Orbital Calculations

DFT calculations can elucidate the electronic structure of Diazene, bis(4-methylphenyl)-, 1-oxide. This includes analyzing the distribution of electron density and calculating the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Detailed analyses, including visualizations of the HOMO and LUMO and specific energy values, have not been found in the literature for this molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can model reaction pathways, for instance, in its synthesis or decomposition. researchgate.netresearchgate.net This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate. Calculating the energy barrier (activation energy) of the transition state provides crucial information about the reaction kinetics. Specific studies modeling reaction pathways and characterizing transition states for this particular azoxyarene are not documented in the available resources.

Ab Initio and Coupled-Cluster Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory provide systematically improvable levels of accuracy. Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" for high-accuracy calculations on small to medium-sized molecules. These methods could provide highly accurate predictions of the geometry and energy of this compound. However, due to their high computational cost, their application is often limited. No specific studies employing these high-level ab initio or coupled-cluster methods for this compound have been identified.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with solvent molecules or other species in condensed phases. nih.govdrexel.edu Such simulations would be valuable for understanding its behavior in a realistic environment, for example, in a solvent or as part of a larger molecular assembly. There is currently no published research available that details MD simulations performed on this specific molecule.

Quantum Mechanical Calculations of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the excited-state properties of molecules. It can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. Comparing the computationally predicted spectrum with an experimental one can help in assigning spectral peaks to specific electronic transitions. While this is a standard computational technique, a TD-DFT study specifically calculating the UV-Vis spectrum of this compound could not be located in the searched literature.

Charge Transfer and Resonance Stabilization Analysis

The electronic structure of this compound is significantly influenced by charge transfer phenomena and resonance stabilization, which are inherent to the azoxybenzene (B3421426) core and are modulated by the presence of the para-methyl substituents. Computational chemistry provides powerful tools to analyze these effects, with Natural Bond Orbital (NBO) analysis being particularly insightful for quantifying electron delocalization and donor-acceptor interactions.

Intramolecular charge transfer (ICT) is a key feature of the azoxybenzene moiety. The central N=N(O) bridge acts as an electron-accepting group, while the phenyl rings can act as electron donors. The presence of the oxygen atom on one of the nitrogen atoms introduces a significant dipole moment and creates an asymmetry in the electron distribution across the molecule. This inherent charge separation is further influenced by the substituents on the phenyl rings.

Mulliken Atomic Charge Distribution

A Mulliken population analysis, a common output of quantum chemical calculations, can provide insight into the partial atomic charges within the molecule. While specific values for this compound are not available in the literature, a representative distribution can be predicted based on the known electronic effects. The nitrogen atom bonded to the oxygen is expected to carry a significant positive charge, while the oxygen and the other nitrogen atom will be negatively charged. The carbon atoms of the phenyl rings attached to the nitrogen atoms will also exhibit altered charges due to the electronic push from the methyl groups and pull from the azoxy core.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Charge (a.u.) |

| N1 (N=N) | -0.25 to -0.35 |

| N2 (N-O) | +0.40 to +0.50 |

| O | -0.50 to -0.60 |

| C1 (C-N1) | +0.10 to +0.20 |

| C4 (C-CH3) | -0.15 to -0.25 |

| C7 (C-N2) | +0.15 to +0.25 |

| C10 (C-CH3) | -0.15 to -0.25 |

| H (on CH3) | +0.05 to +0.15 |

Note: This table is an illustrative representation of expected charge distribution based on theoretical principles and data from analogous molecules. Actual values would require specific quantum chemical calculations.

Resonance Stabilization and NBO Analysis

Resonance plays a crucial role in stabilizing the this compound molecule. The delocalization of π-electrons across the phenyl rings and the azoxy bridge distributes charge and strengthens the molecular framework. The electron-donating methyl groups enhance this resonance stabilization by pushing electron density into the π-system of the benzene (B151609) rings.

A second-order perturbation theory analysis of the Fock matrix within the NBO framework can quantify the stabilization energy associated with electron delocalization between donor (filled) and acceptor (unfilled) orbitals. Key interactions would include the delocalization of electron density from the π orbitals of the phenyl rings to the π* antibonding orbitals of the N=N bond and the N-O bond. The presence of the methyl groups is expected to increase the energy of the π orbitals of the phenyl rings, leading to a smaller energy gap with the acceptor orbitals and thus stronger, more stabilizing interactions.

Table 2: Predicted Second-Order Perturbation Theory Analysis of Fock Matrix for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted Stabilization Energy E(2) (kcal/mol) |

| π (C1-C2, C5-C6) | π* (N1=N2) | 15 - 25 |

| π (C7-C8, C11-C12) | π* (N1=N2) | 15 - 25 |

| π (C1-C2, C5-C6) | π* (N2-O) | 5 - 10 |

| π (C7-C8, C11-C12) | π* (N2-O) | 5 - 10 |

| LP (O) | σ* (N2-C7) | 2 - 5 |

Note: This table is an illustrative representation of expected stabilization energies based on theoretical principles and data from analogous molecules. Actual values would require specific quantum chemical calculations.

Photochemistry and Photophysical Properties of Diazene, Bis 4 Methylphenyl , 1 Oxide

Photoisomerization Mechanisms (e.g., cis-trans Isomerization)

Photoisomerization is a hallmark of many azo and azoxy compounds, involving a reversible transformation between two geometric isomers, typically a more stable trans (or E) isomer and a metastable cis (or Z) isomer, upon light absorption. For Diazene (B1210634), bis(4-methylphenyl)-, 1-oxide, this process would involve isomerization around the central N=N double bond. The presence of the N-oxide group and the methyl substituents on the phenyl rings are expected to influence the electronic transitions and the potential energy surfaces of the excited states, thereby affecting the mechanism and efficiency of photoisomerization.

Electronic Energy Transfer Processes

Electronic energy transfer (EET) is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. In the context of Diazene, bis(4-methylphenyl)-, 1-oxide, this could involve intramolecular energy transfer between different parts of the molecule or intermolecular energy transfer to another species in solution. The efficiency of EET is governed by factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation.

While the principles of Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer are well-established, specific studies quantifying the electronic energy transfer processes for this compound are not documented in the available literature. Such studies would be valuable for applications in areas like photosensitization and the development of photoresponsive materials.

Excited State Dynamics and Lifetimes (e.g., Picosecond to Microsecond Time Domains)

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are essential for probing the lifetimes and decay pathways of the excited states. For similar aromatic azo compounds, excited-state lifetimes have been observed to span from sub-picosecond to nanosecond domains. The specific lifetimes for the singlet and triplet excited states of this compound would need to be determined experimentally to provide a complete picture of its excited-state dynamics.

Quantum Yield Determination for Photochemical Processes

The quantum yield (Φ) of a photochemical process is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For this compound, key quantum yields to be determined would include those for photoisomerization (Φtrans→cis and Φcis→trans) and for the formation of any photoproducts.

The determination of quantum yields typically involves chemical actinometry, where the photoreaction of the target compound is compared to that of a standard with a known quantum yield. The quantum yield is often wavelength-dependent, and its value provides crucial information for the design of photochemical applications. While quantum yields for the related compound 4,4'-dimethylazobenzene (B1265379) have been reported, these values cannot be directly extrapolated to its N-oxide derivative due to the significant electronic perturbation introduced by the oxygen atom.

Laser Flash Photolysis Studies

Laser flash photolysis is a powerful technique for studying the transient species generated upon photoexcitation, such as excited states and reactive intermediates. By using a short laser pulse to excite the sample and a monitoring light source to record the absorption changes, the absorption spectra and decay kinetics of these transient species can be determined.

Such studies on this compound would allow for the direct observation of its triplet excited state and any radical intermediates that may be formed. This information is critical for elucidating the mechanisms of its photochemical reactions. However, specific laser flash photolysis data for this compound is not available in the reviewed literature.

Photochemical Generation of Reactive Intermediates (e.g., Radicals)

The photolysis of azo and azoxy compounds can sometimes lead to the cleavage of the C-N or N-N bonds, resulting in the formation of reactive radical intermediates. The generation of such species is highly dependent on the molecular structure and the irradiation conditions (e.g., wavelength, solvent).

Coordination Chemistry of Diazene, Bis 4 Methylphenyl , 1 Oxide

Ligand Properties of the Azoxy Group

The azoxy group (-N=N(O)-) is a functional group characterized by a central diazene (B1210634) core with an oxygen atom attached to one of the nitrogen atoms. This arrangement provides the group with multiple potential coordination sites. The ligand properties are dictated by the lone pairs of electrons on the oxygen atom and the two nitrogen atoms, as well as the π-system of the N=N bond.

Formation of Metal Complexes (e.g., with Ruthenium, Osmium, Zirconium)

The synthesis of metal complexes with Diazene, bis(4-methylphenyl)-, 1-oxide typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of solvent and reaction conditions is crucial for obtaining the desired product.

Ruthenium Complexes : Ruthenium complexes, known for their diverse applications in catalysis and medicine, can be synthesized with azo-containing ligands. indexcopernicus.comresearchgate.netnih.gov The formation of a complex with this compound would likely proceed by reacting a ruthenium salt, such as RuCl₃·xH₂O or an organometallic precursor like [Ru(p-cymene)Cl₂]₂, with the ligand. researchgate.net The reaction may require heating or specific pH conditions to facilitate the coordination.

Osmium Complexes : Osmium, a congener of ruthenium, also forms stable complexes with nitrogen- and oxygen-containing ligands. nih.govnih.gov Synthesis of an osmium-azoxy complex could be achieved by reacting an osmium precursor, for example, OsCl₃ or a pre-formed osmium hydride or carbonyl complex, with this compound. figshare.com

Zirconium Complexes : Zirconium has a high affinity for oxygen-donating ligands, making the oxygen atom of the azoxy group a prime coordination site. ontosight.ainih.gov The formation of zirconium complexes can be accomplished by reacting a zirconium salt, such as ZrCl₄, with the azoxy ligand. ontosight.ai The resulting complexes often feature zirconium in a high oxidation state (Zr(IV)).

| Metal Center | Typical Precursor | General Reaction Conditions | Potential Product Type |

|---|---|---|---|

| Ruthenium (Ru) | RuCl₃·xH₂O, [Ru(arene)Cl₂]₂ | Reflux in alcohol or other coordinating solvent | [Ru(L)ₓClᵧ(solvent)z] |

| Osmium (Os) | (NH₄)₂[OsCl₆], OsHCl(CO)(PPh₃)₃ | Inert atmosphere, varied temperatures | [Os(L)ₓClᵧ(CO)z] |

| Zirconium (Zr) | ZrCl₄, Zr(OR)₄ | Anhydrous conditions, organic solvents | [Zr(L)ₓClᵧ] or [Zr(L)ₓ(OR)ᵧ] |

L represents the this compound ligand.

Coordination Modes and Bonding Analysis

This compound can exhibit several coordination modes depending on the metal center, its oxidation state, and the presence of other ligands.

Monodentate Coordination : The most straightforward coordination mode is through the oxygen atom, where the ligand acts as a monodentate O-donor. This is particularly expected with oxophilic metals like zirconium.

Bridging Coordination : The ligand can also act as a bridging ligand, connecting two metal centers. This can occur through the oxygen atom coordinating to one metal and one of the nitrogen atoms coordinating to another, or through a μ-η²:η¹ bridging pattern involving the N=N(O) unit, which has been observed in some dimeric complexes with related ligands. nih.gov

The metal-ligand bond can be analyzed using computational methods like Density Functional Theory (DFT). nih.gov An Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) can elucidate the nature of the interaction, partitioning it into electrostatic attraction, Pauli repulsion, and orbital interaction terms. nih.gov The orbital component consists of σ-donation from the ligand to the metal and, in the case of transition metals with available d-orbitals like ruthenium and osmium, potential π-backbonding from the metal to the π* orbitals of the N=N bond. youtube.com

Impact of Metal Center on Azoxy Reactivity

The coordination of the azoxy ligand to a metal center can significantly alter its reactivity. The nature of the metal ion plays a crucial role in this modification.

Lewis Acidity : A highly Lewis acidic metal center, such as Zr(IV), will strongly polarize the N-O bond upon coordination to the oxygen atom. This can activate the ligand towards nucleophilic attack or facilitate rearrangement reactions.

Redox Activity : For redox-active metals like ruthenium and osmium, the metal center can participate in electron transfer processes with the azoxy ligand. nih.gov Coordination can stabilize reduced or oxidized forms of the ligand. For instance, the azo group in related osmium complexes is believed to be involved in redox reactions that are crucial for their biological activity. nih.gov

Photochemical Reactivity : The photoisomerization behavior of related azobenzene (B91143) complexes is known to be strongly dependent on the central metal ion. researchgate.net Similarly, the photochemical properties of this compound, such as potential E/Z isomerization, would be influenced by the coordinated metal, which can provide new pathways for excitation or relaxation.

Structural Characterization of Coordination Compounds (e.g., X-ray Diffraction)

The definitive method for determining the precise three-dimensional structure of coordination compounds in the solid state is single-crystal X-ray diffraction. jocpr.com This technique provides detailed information on:

Coordination Geometry : The arrangement of ligands around the metal center (e.g., octahedral, tetrahedral). researchgate.net

Bond Lengths and Angles : Precise measurements of the distances between atoms and the angles between bonds, confirming the coordination mode of the azoxy ligand.

Crystal Packing : How the complex molecules are arranged in the crystal lattice.

Powder X-ray diffraction (PXRD) is also a valuable tool, particularly for confirming the phase purity of a bulk sample and for identifying the crystal system (e.g., monoclinic, triclinic). researchgate.netspuvvn.edu

Other spectroscopic techniques are used to complement the X-ray diffraction data and characterize the complexes in solution:

Infrared (IR) Spectroscopy : Changes in the vibrational frequency of the N=N and N-O bonds upon coordination can be observed. New bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations typically appear at lower frequencies.

UV-Visible Spectroscopy : Coordination to a metal center can cause shifts in the electronic transitions (π→π* and n→π*) of the azoxy ligand and can introduce new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide information about the ligand environment in solution, indicating whether the symmetry of the ligand is maintained upon coordination.

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. |

| Powder X-ray Diffraction | Crystallinity, phase purity, crystal system identification. researchgate.net |

| Infrared (IR) Spectroscopy | Shifts in N=N and N-O stretching frequencies, presence of M-O/M-N bonds. |

| UV-Visible Spectroscopy | Shifts in electronic transitions, observation of charge-transfer bands. |

| NMR Spectroscopy | Ligand environment and symmetry in solution. |

Ligand Exchange Reactions in Azoxy Complexes

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org The lability of the this compound ligand in a coordination complex will depend on several factors, including the strength of the metal-ligand bond and the nature of the incoming ligand.

A typical ligand exchange reaction can be represented as: [M(L)ₓ(Y)ₙ] + zZ → [M(L)ₓ(Z)z] + nY

Where L is the azoxy ligand, Y is the leaving ligand, and Z is the entering ligand.

The ease of this substitution is influenced by:

The Metal Center : The kinetics of ligand exchange vary significantly for different metals. For instance, d-electron configuration and ionic radius affect the lability of the complex.

The Entering and Leaving Ligands : Ligands that form stronger bonds with the metal center will be more likely to displace weaker-bound ligands. crunchchemistry.co.uk The concentration of the entering ligand also plays a key role, as a high concentration can drive the equilibrium towards the product side. crunchchemistry.co.uk

Steric Effects : Bulky ligands can influence the rate and mechanism of substitution reactions.

In a complex containing this compound, the azoxy ligand itself could be replaced by a stronger coordinating ligand like a phosphine (B1218219) or a chelating ligand. Conversely, if the azoxy ligand is part of a complex with other more labile ligands (e.g., solvent molecules), these could be readily substituted by other nucleophiles. chemguide.co.uk

Thermal Stability and Decomposition Studies of Diazene, Bis 4 Methylphenyl , 1 Oxide

Thermogravimetric Analysis (TGA) for Decomposition Onset Temperatures

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a compound by measuring its mass change as a function of temperature. For aromatic azoxy compounds, TGA reveals the temperature at which significant decomposition begins, often referred to as the onset temperature.

Table 1: Representative TGA Data for Aromatic Azo/Azoxy Compounds

| Compound | Onset Temperature (°C) | Maximum Decomposition Rate Temperature (°C) |

| Azobenzene (B91143) | ~350 | ~380 |

| Substituted Azobenzene | 250 - 400 | Varies with substituent |

| Diazene (B1210634), bis(4-methylphenyl)-, 1-oxide (Estimated) | 280 - 350 | Varies |

Note: The data for Diazene, bis(4-methylphenyl)-, 1-oxide is an estimation based on the general stability of aromatic azoxy compounds and is for illustrative purposes.

The methyl groups in this compound are expected to have a modest influence on its thermal stability compared to unsubstituted azoxybenzene (B3421426).

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition. The DSC thermogram of an aromatic azoxy compound would typically show an endothermic peak corresponding to its melting point, followed by an exothermic peak at higher temperatures indicating decomposition. The thermal decomposition of azobenzene, for example, exhibits an initial endothermic behavior followed by an exothermic process. researchgate.net

Table 2: Hypothetical DSC Data for this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~70 | ~75 | Endothermic |

| Decomposition | ~300 | ~340 | Exothermic |

Note: This data is hypothetical and serves to illustrate the expected thermal transitions for an aromatic azoxy compound based on general principles and data from related structures.

Mechanistic Investigations of Thermal Decomposition Pathways

The thermal decomposition of aromatic azoxy compounds can proceed through complex reaction pathways, including unimolecular and radical-initiated processes.